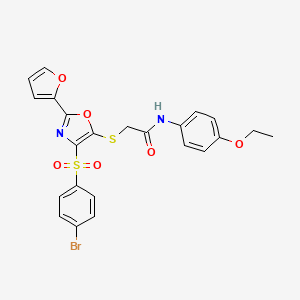

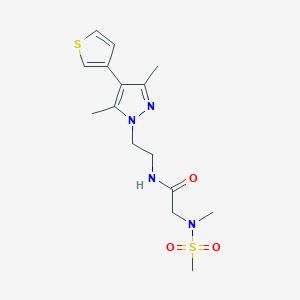

![molecular formula C14H12N4O B2924641 1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 878994-16-2](/img/structure/B2924641.png)

1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone” belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles . The TP heterocycle is versatile and has been used in various areas of drug design . It is isoelectronic with purines and has been proposed as a possible surrogate of the purine ring .

Synthesis Analysis

Different methods have been developed to synthesize these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines . For instance, Pismataro et al. developed efficient one-step procedures for the synthesis of similar compounds using acetic acid, ethanol, or DMF at 135 °C .Molecular Structure Analysis

The TP heterocycle is an aza-analog of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron-deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis

The TP heterocycle has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . The metal-chelating properties of the TP ring have also been exploited to generate candidate treatments for cancer and parasitic diseases .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Metal Interaction

TPs are known to be versatile linkers to several metals, and their interactions with metal ions have been extensively studied. This compound could be used to synthesize coordination compounds with potential applications in catalysis, material science, or even as therapeutic agents.

Each of these applications represents a unique field of research where 1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone could have significant implications. Further studies and experiments are necessary to fully understand and harness the potential of this compound in these diverse scientific areas .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as triazolo[1,5-a]pyrimidines, have been reported to inhibit certain enzymes

Mode of Action

It’s known that similar compounds can bind to their targets and inhibit their activity . This interaction can lead to changes in the function of the target, which can have downstream effects on cellular processes.

Biochemical Pathways

Related compounds have been shown to affect various pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and metabolic processes.

Pharmacokinetics

A related compound was found to have good oral bioavailability

Result of Action

Related compounds have been shown to have various biological effects, such as antiproliferative activities against cancer cells

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH and temperature of the environment can affect the compound’s stability and its interaction with its targets. Additionally, the presence of other molecules can influence the compound’s efficacy .

Zukünftige Richtungen

The TP heterocycle has found numerous applications in medicinal chemistry . Its various bioactivities and structural similarity to some natural compounds such as purine render TP as promising bicyclic systems to create new agents for the treatment of various diseases . Therefore, the synthesis of derivatives with a TP skeleton may be of major biological importance to achieve the desired goal .

Eigenschaften

IUPAC Name |

1-(7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c1-9-12(10(2)19)8-15-14-16-13(17-18(9)14)11-6-4-3-5-7-11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMRLISNYLEXCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

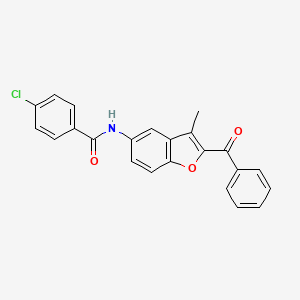

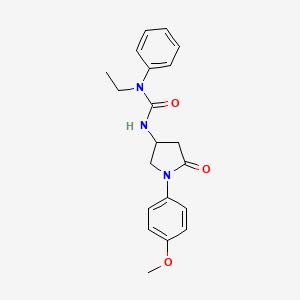

![N-[p-(4(5)-imidazolyl)benzyl]acrylamid](/img/structure/B2924560.png)

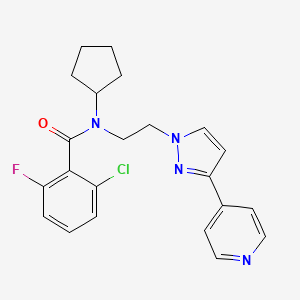

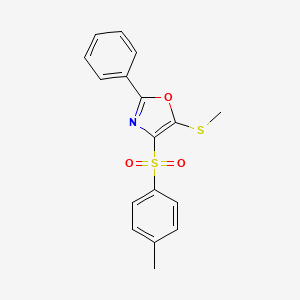

![(Z)-1-benzyl-3-(((2-ethylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2924569.png)

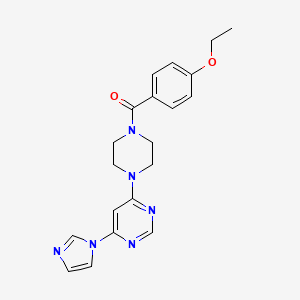

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2924571.png)

![[2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol](/img/structure/B2924573.png)

![N-(4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2924578.png)

![N-(4-isopropylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2924579.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2924581.png)